molecular formula C30H31N5O4 B1666967 Nintedanib Impurity A;BIBF 1202 CAS No. 894783-71-2

Nintedanib Impurity A;BIBF 1202

Cat. No. B1666967
M. Wt: 525.6 g/mol
InChI Key: KEHNCEDHZGQSNP-DQSJHHFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nintedanib Impurity A, also known as BIBF 1202, is an active metabolite of the VEGFR, FGFR, and PDGFR inhibitor BIBF 1120 (nintedanib) . It is formed from nintedanib by intracellular esterases . BIBF 1202 inhibits VEGFR2 with an IC50 value of 62 nM .


Synthesis Analysis

BIBF 1202 is formed from nintedanib by intracellular esterases . This is the primary metabolic reaction for nintedanib .


Molecular Structure Analysis

Nintedanib is metabolized via hydrolytic ester cleavage, resulting in the formation of the free acid moiety BIBF 1202 . This metabolite is subsequently glucuronidated by UGT enzymes (UGT1A1, UGT1A7, UGT1A8, and UGT1A10) in the intestine and by UGT1A1 in the liver .


Chemical Reactions Analysis

The prevalent metabolic reaction for nintedanib is hydrolytic cleavage by esterases, resulting in the free acid moiety BIBF 1202 . BIBF 1202 is subsequently glucuronidated by UGT enzymes, namely UGT1A1, UGT1A7, UGT1A8, and UGT1A10 to BIBF 1202 glucuronide .

Scientific Research Applications

Pharmacokinetic Studies

  • UPLC-MS/MS Method for Determining Concentrations in Rat Plasma

    • A study by Lin et al. (2016) established a sensitive method using ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) for determining the concentration of Nintedanib and its metabolite BIBF 1202 in rat plasma. This method was validated and successfully applied to a pharmacokinetic study in rats (Lin et al., 2016).
  • Drug Tissue Distribution Study in Mice

    • Xu et al. (2015) developed a UPLC-MS/MS method to determine Nintedanib and BIBF 1202 in mice plasma and tissue, which was then applied to study the pharmacokinetics and tissue distribution of these compounds in mice (Xu et al., 2015).

Enhancement of Bioavailability

  • Rod-Shaped Nintedanib Nanocrystals

    • Zhu et al. (2021) investigated the use of rod-shaped nanocrystals to enhance the oral bioavailability of BIBF by improving its dissolution and absorption in the intestine (Zhu et al., 2021).
  • Nanostructured Lipid Carriers for Intestinal Absorption

    • Another study by Zhu et al. (2020) focused on using nanostructured lipid carriers to improve the oral bioavailability of BIBF by promoting its intestinal absorption (Zhu et al., 2020).

Other Relevant Research

  • Population Pharmacokinetics in Cancer Patients

    • Schmid et al. (2017) developed a population pharmacokinetic model for Nintedanib and its main metabolite BIBF 1202 in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis (Schmid et al., 2017).
  • Antifibrotic and Anti-inflammatory Activity

Safety And Hazards

Nintedanib has a low potential for drug–drug interactions, especially with drugs metabolised by cytochrome P450 enzymes . Administration of nintedanib in patients with moderate or severe hepatic impairment is not recommended, and patients with mild hepatic impairment should be monitored closely and the dose adjusted accordingly .

Future Directions

Nintedanib has a straightforward and time-independent pharmacokinetic profile that is consistent across a range of patient populations . Hepatic and intestinal metabolism as well as biliary excretion are the major routes of elimination for nintedanib . The intrinsic factors sex and renal function do not affect nintedanib pharmacokinetics . These findings could be helpful to understand the inter- and intraindividual variability in the efficacy of nintedanib .

properties

IUPAC Name

2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJMWYVJAVLZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nintedanib Impurity A;BIBF 1202

CAS RN

894783-71-2
Record name BIBF-1202
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0894783712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIBF-1202
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW8QB286HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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